3-(4-Chloro-2-methylphenyl)oxolan-3-ol
Description
3-(4-Chloro-2-methylphenyl)oxolan-3-ol is a substituted oxolane (tetrahydrofuran) derivative featuring a hydroxyl group and a 4-chloro-2-methylphenyl substituent at the 3-position of the oxolane ring. This compound is listed in commercial catalogs (e.g., CymitQuimica, Ref: 10-F543467) but is currently discontinued . Its molecular formula is C₁₁H₁₃ClO₂, with a molecular weight of 212.67 g/mol.
Properties
IUPAC Name |
3-(4-chloro-2-methylphenyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-8-6-9(12)2-3-10(8)11(13)4-5-14-7-11/h2-3,6,13H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLSBANOOOCYDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2(CCOC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)C2(CCOC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-(4-Chloro-2-methylphenyl)oxolan-3-ol involves specific synthetic routes and reaction conditions. The exact methods can vary, but typically involve the reaction of specific precursor chemicals under controlled conditions. For example, one method might involve the reaction of an aldehyde-containing reactive hydrogen with an epoxy resin to obtain an aldehyde group-containing epoxy derivative, which is then reacted with a primary amine .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar chemical reactions as those used in laboratory settings. These methods would be optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-2-methylphenyl)oxolan-3-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often resulting in the formation of an oxide.
Reduction: This reaction involves the gain of electrons, often resulting in the reduction of an oxide to its base metal.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but typically involve controlled temperatures and pressures to ensure the desired reaction occurs.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might produce an oxide, while reduction might produce a base metal. Substitution reactions can produce a wide variety of products depending on the substituents involved.
Scientific Research Applications
3-(4-Chloro-2-methylphenyl)oxolan-3-ol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and its role in drug development.
Industry: Used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-2-methylphenyl)oxolan-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Oxolane Family
The following compounds share the oxolane core but differ in substituents and functional groups:
Key Observations:
Functional Group Impact: The hydroxyl group in this compound enables hydrogen bonding, enhancing solubility in polar solvents. The allyl group in 3-(prop-2-en-1-yl)oxolan-3-ol increases reactivity due to the alkene’s susceptibility to electrophilic addition .
Aromatic vs. Non-Aromatic Substituents: The 4-chloro-2-methylphenyl group in the target compound contributes to steric bulk and π-π stacking interactions, unlike the adenine moiety in 2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-oxolan-3-ol, which facilitates nucleic acid binding .
Comparison with Heterocyclic Analogues
Compounds with non-oxolane heterocycles but similar substitution patterns:
Key Observations:
- The benzo[d]oxazol-2(3H)-one core introduces rigidity and conjugation, differing from the flexible oxolane ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
